Decernotinib

Description

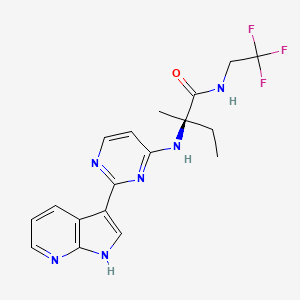

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUGUQWIHMTFJL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241504 | |

| Record name | Decernotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944842-54-0 | |

| Record name | VX 509 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944842-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decernotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decernotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decernotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECERNOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decernotinib's Mechanism of Action in T-Cells: A Technical Guide

Introduction

Decernotinib (VX-509) is a selective, orally administered small molecule inhibitor of Janus Kinase 3 (JAK3).[1][2][3] Its development as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis, is rooted in the critical role JAK3 plays in the signaling pathways that govern lymphocyte function.[1][4] Unlike other Janus kinase family members (JAK1, JAK2, and TYK2) which are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells, particularly lymphocytes.[2] This restricted expression profile makes JAK3 an attractive therapeutic target for modulating immune responses with potentially fewer off-target effects compared to less selective JAK inhibitors.[2][4] This guide provides an in-depth examination of the molecular mechanism by which this compound modulates T-cell function, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Inhibition of the JAK3/STAT Signaling Pathway

The primary mechanism of action of this compound in T-cells is the disruption of the JAK/STAT intracellular signaling pathway. This pathway is essential for transducing signals from a variety of cytokines crucial for T-cell development, survival, activation, and differentiation.[2]

The Role of JAK3 in T-Cell Cytokine Signaling

JAK3 uniquely associates with the common gamma chain (γc or CD132), a shared receptor subunit for a key family of cytokines: Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] These cytokines are fundamental to T-cell biology. For instance, IL-2 is a potent T-cell growth factor, IL-7 is critical for T-cell development and homeostasis, and IL-15 supports the survival of memory T-cells.

The signaling cascade is initiated when one of these cytokines binds to its receptor complex on the T-cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto- and trans-phosphorylation and subsequent activation. For γc family cytokines, JAK3 pairs with JAK1. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs (primarily STAT5 for IL-2, IL-7, and IL-15) are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes essential for T-cell responses.[6]

This compound's Point of Intervention

This compound functions as an ATP-competitive inhibitor. It selectively binds to the ATP-binding pocket within the kinase domain of JAK3, preventing the phosphorylation of JAK3 itself and its downstream substrates. By blocking the catalytic activity of JAK3, this compound effectively halts the entire signaling cascade mediated by the γc family of cytokines.[1] This leads to a dose-dependent reduction in T-cell-mediated inflammatory responses.[1][2]

Quantitative Data: Potency and Selectivity

The therapeutic efficacy of this compound is underpinned by its high potency against JAK3 and its selectivity over other JAK family members. This selectivity is crucial for minimizing off-target effects, such as the anemia associated with JAK2 inhibition (due to blockade of erythropoietin signaling).[4]

| Parameter | JAK3 | JAK1 | JAK2 | TYK2 | Reference |

| Ki (nM) | 2.5 ± 0.7 | >10,000 | 1,460 | 5,500 | [2] |

| Cellular IC50 (nM) | 50 - 170 | >20,000 | 2,700 | >20,000 | [2] |

| Selectivity (Fold vs. JAK3) | 1x | >4000x | 584x | 2200x | Calculated from[2] |

Table 1: In vitro kinase and cellular inhibitory activity of this compound against JAK family members. Ki represents the enzyme inhibitory constant. IC50 represents the concentration required for 50% inhibition in cellular assays.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. The following sections detail the methodologies for these assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against purified JAK enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic peptide substrate for tyrosine kinases is used.

-

Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the peptide substrate. The reaction is initiated by adding the JAK enzyme.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells to achieve a range of final concentrations.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based or luminescence-based method (e.g., ADP-Glo™ Kinase Assay). The amount of ADP produced is directly proportional to kinase activity.

-

Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration of ATP used in the assay.

Cellular Phospho-STAT Assay (Phosphoflow)

Objective: To measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in primary T-cells.

Methodology:

-

Cell Isolation: Primary T-cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Inhibitor Pre-incubation: T-cells are plated and pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Cytokine Stimulation: Cells are stimulated with a recombinant cytokine known to signal through JAK3, such as IL-2 or IL-15, for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: The reaction is stopped by fixing the cells immediately with a fixative agent (e.g., paraformaldehyde). Following fixation, cells are permeabilized with a detergent (e.g., methanol) to allow antibodies to access intracellular proteins.

-

Antibody Staining: Cells are stained with a fluorescently-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., Alexa Fluor 647 anti-pSTAT5). Cell surface markers (e.g., CD4, CD8) can be co-stained to identify T-cell subsets.

-

Flow Cytometry Analysis: The fluorescence intensity of the anti-pSTAT antibody is measured for thousands of individual cells using a flow cytometer.

-

Data Analysis: The median fluorescence intensity (MFI) of pSTAT5 is calculated for each this compound concentration. The results are normalized to the stimulated and unstimulated controls, and an IC50 value is determined.

T-Cell Proliferation Assay

Objective: To assess the functional consequence of JAK3 inhibition on T-cell proliferation.

Methodology:

-

Cell Preparation and Labeling: Isolated T-cells are labeled with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.

-

Inhibitor Treatment: Labeled T-cells are cultured in the presence of serial dilutions of this compound or a vehicle control.

-

Stimulation: T-cells are stimulated to proliferate using anti-CD3/CD28 antibodies, which mimic T-cell receptor (TCR) and co-stimulatory signals.

-

Incubation: Cells are cultured for 3-5 days to allow for multiple rounds of division.

-

Flow Cytometry Analysis: The CFSE fluorescence of the cells is analyzed by flow cytometry. Non-proliferating cells retain high fluorescence, while cells that have divided show distinct peaks of progressively lower fluorescence.

-

Data Analysis: The percentage of divided cells or a proliferation index is calculated for each inhibitor concentration to determine the IC50 for proliferation.

This compound exerts its immunomodulatory effects on T-cells through the potent and selective inhibition of JAK3. By blocking the ATP-binding site of the enzyme, it prevents the phosphorylation and activation of STAT proteins in response to key γc cytokines. This targeted disruption of the JAK3/STAT signaling cascade effectively curtails T-cell activation, proliferation, and effector functions, which are central to the pathophysiology of many autoimmune diseases.[1] The quantitative selectivity for JAK3 over other JAK family members highlights its design as a targeted therapy aimed at maximizing efficacy within the immune system while minimizing off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. longdom.org [longdom.org]

Decernotinib: A Technical Guide to JAK3 Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decernotinib (VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several cytokines crucial for immune cell function. This technical guide provides an in-depth analysis of this compound's selectivity for JAK3, detailing its inhibitory activity against all members of the JAK family. Furthermore, it explores the observed off-target effects of this compound, presenting clinical trial data and discussing potential mechanistic underpinnings. Detailed experimental protocols for assessing JAK inhibitor selectivity and cellular signaling are provided, along with visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction of a wide array of cytokines, growth factors, and hormones, thereby regulating processes such as hematopoiesis, immune response, and inflammation. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the principal signaling cascade initiated by JAK activation.

This compound was developed as a selective inhibitor of JAK3. Due to JAK3's restricted expression, primarily in hematopoietic cells, and its essential role in the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), it is an attractive therapeutic target for autoimmune and inflammatory diseases. Selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with an improved safety profile compared to broader-spectrum JAK inhibitors.

This guide will dissect the selectivity profile of this compound and elucidate its known off-target effects, providing a valuable resource for researchers and drug development professionals in the field of kinase inhibitors and immunology.

This compound's JAK3 Selectivity: Quantitative Analysis

The selectivity of this compound for JAK3 has been characterized through in vitro kinase assays, which measure the direct inhibitory effect of the compound on the enzymatic activity of purified kinases. The data consistently demonstrates a higher potency of this compound for JAK3 compared to other JAK family members.

| Kinase | Inhibition Constant (Ki) (nM) | Reference |

| JAK3 | 2.5 | [1] |

| JAK1 | 11 | [1] |

| JAK2 | 13 | [1] |

| TYK2 | 11 | [1] |

Table 1: In Vitro Inhibitory Potency of this compound against JAK Family Kinases. This table summarizes the inhibition constants (Ki) of this compound for each of the four JAK family members as determined by in vitro kinase assays. A lower Ki value indicates greater potency.

Based on these in vitro kinase assays, this compound exhibits a roughly 4.4- to 5.2-fold greater selectivity for JAK3 over the other JAK isoforms[1][2].

Cellular assays provide a more physiologically relevant context for assessing inhibitor activity by measuring the inhibition of cytokine-induced signaling pathways within intact cells. In cellular assays, this compound has been shown to have an even greater selectivity for JAK3-dependent pathways. For instance, in cell-based assays, this compound demonstrated more than 20-fold selectivity for JAK3 over other JAKs[2].

| Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 (nM) | Reference |

| T-cell Proliferation | Human T-cell blasts | IL-2 | Proliferation | 140 - 400 | [1] |

| B-cell Activity | Human B-cells | CD40L/IL-4 | Cytotoxicity | 50 | [1] |

| T-cell Proliferation | T-cells | - | Mean Proliferation | 170 ± 101 | [1] |

Table 2: Cellular Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cellular assays, reflecting its functional potency in a cellular context.

Off-Target Effects of this compound

While this compound is designed to be a selective JAK3 inhibitor, clinical trials have revealed several off-target effects. These adverse events provide insights into the broader biological consequences of this compound administration and may suggest interactions with other signaling pathways.

A study of this compound monotherapy in patients with active rheumatoid arthritis reported the following common adverse events:

| Adverse Event | Incidence (%) in this compound Group | Reference |

| Nausea | 6.1 | [3] |

| Headache | 4.3 | [3] |

| Increased Alanine Aminotransferase | 4.3 | [3] |

| Hypercholesterolemia | 3.7 | [3] |

Table 3: Common Adverse Events Observed with this compound Monotherapy. This table lists the most frequently reported adverse events in a clinical trial of this compound, providing a quantitative overview of its off-target effects in a clinical setting.

Another clinical trial involving this compound in combination with methotrexate reported headache as the most common adverse event (8.7%), along with observations of elevated levels of transaminases, lipoproteins, and creatinine[4].

The development of neutropenia in some patients is particularly noteworthy, as JAK3 is not typically associated with neutrophil homeostasis[2]. This has led to speculation that at therapeutic doses, this compound may exert inhibitory effects on other JAKs, such as JAK1, which could contribute to this off-target effect[2].

While comprehensive kinome screening data for this compound against a broad panel of kinases is not publicly available, the observed clinical side effects suggest that the drug may interact with other cellular targets beyond the JAK family.

Signaling Pathways and Experimental Workflows

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK3.

Experimental Workflow: Radiometric Kinase Assay

A radiometric kinase assay is a standard method for determining the inhibitory potency of a compound against a purified kinase. This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

Caption: A generalized workflow for a radiometric kinase assay to determine inhibitor potency.

Experimental Workflow: Intracellular Phospho-STAT Flow Cytometry

Intracellular flow cytometry for phosphorylated STAT proteins is a powerful technique to assess the functional inhibition of JAK signaling in a cellular context. This method allows for the quantification of cytokine-induced STAT phosphorylation in specific cell populations.

Caption: A typical workflow for measuring phospho-STAT levels by flow cytometry.

Detailed Experimental Protocols

Radiometric Filter Binding Kinase Assay for JAK3 Inhibition

Objective: To determine the in vitro inhibitory activity of this compound against purified JAK3 kinase.

Materials:

-

Purified recombinant human JAK3 enzyme

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

-

[γ-³²P]ATP

-

Assay buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

Stop solution: 75 mM phosphoric acid

-

Streptavidin-coated filter plates (e.g., Millipore MultiScreen-PH)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the this compound dilutions. Include wells with DMSO only for 0% inhibition (positive control) and wells without enzyme for 100% inhibition (background).

-

Add the JAK3 enzyme to all wells except the background controls.

-

Add the biotinylated peptide substrate to all wells.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution to each well.

-

Transfer the reaction mixtures to the streptavidin-coated filter plate.

-

Incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind to the filter.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

-

Subtract the background counts from all other wells.

-

Calculate the percentage of kinase activity remaining at each this compound concentration relative to the positive control (DMSO).

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, if the ATP concentration and its Km are known.

Intracellular Phospho-STAT5 Staining by Flow Cytometry

Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Recombinant human IL-2

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 90% methanol or a commercial saponin-based buffer)

-

Fluorochrome-conjugated anti-human CD3, anti-human CD4, and anti-phospho-STAT5 (pY694) antibodies

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in culture medium and rest for at least 1 hour at 37°C.

-

Aliquot cells into flow cytometry tubes.

-

Add serial dilutions of this compound to the respective tubes. Include a DMSO control.

-

Incubate for 1 hour at 37°C.

-

Stimulate the cells by adding IL-2 to all tubes except the unstimulated control.

-

Incubate for 15 minutes at 37°C.

-

Immediately fix the cells by adding fixation buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by adding ice-cold permeabilization buffer and incubate on ice for 30 minutes.

-

Wash the cells with staining buffer (PBS with 2% FBS).

-

Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, and anti-phospho-STAT5) and incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells with staining buffer.

-

Resuspend the cells in staining buffer for flow cytometric analysis.

Data Analysis:

-

Acquire data on a flow cytometer.

-

In the analysis software, gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells, and subsequently on CD4+ helper T cells.

-

Within the CD4+ T cell gate, determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each condition.

-

Calculate the percentage of inhibition of IL-2-induced STAT5 phosphorylation for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of JAK3 with demonstrated selectivity over other JAK family members in both biochemical and cellular assays. This selectivity profile forms the basis of its therapeutic rationale for the treatment of autoimmune diseases. However, clinical data have revealed off-target effects, including neutropenia and alterations in lipid and liver enzyme levels, which suggest that at therapeutic concentrations, this compound may interact with other signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the selectivity and off-target profiles of this compound and other kinase inhibitors. A comprehensive understanding of these parameters is essential for the rational design and development of safer and more effective targeted therapies. Further studies, including broad kinome screening, would be beneficial to more fully characterize the off-target interaction landscape of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Decernotinib: A Technical Overview of its Chemical Properties and Synthesis

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decernotinib (formerly VX-509) is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1] As a key enzyme in the signaling pathways of several cytokines crucial for lymphocyte development and immune responses, JAK3 represents a significant therapeutic target for autoimmune diseases.[2][3] this compound's high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) offers the potential for a more targeted immunomodulatory effect with a potentially improved safety profile compared to less selective pan-JAK inhibitors.[4] This document provides a detailed examination of the chemical structure, synthesis, and mechanism of action of this compound, intended for professionals in the fields of medicinal chemistry and drug development.

Chemical Structure

This compound is chemically described as (2R)-2-Methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide.[1]

Key Structural Features:

-

Core Scaffold: A 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system. This scaffold was identified as a promising starting point for JAK3 inhibitors through compound library screening.[5][6]

-

Pyrimidine Linker: A pyrimidine ring connects the 7-azaindole core to the amino acid-derived side chain.

-

Chiral Center: A quaternary chiral center at the alpha-position of the butanamide moiety. The (R)-configuration is crucial for its biological activity.

-

Trifluoroethyl Amide: A trifluoroethyl group on the amide nitrogen, which likely contributes to the compound's metabolic stability and binding affinity.

Molecular Formula: C₁₈H₁₉F₃N₆O[1] Molar Mass: 392.386 g·mol⁻¹[1]

Synthesis Pathway

The synthesis of this compound involves a multi-step process, beginning with the construction of the key 7-azaindole intermediate. While the precise, scaled-up manufacturing process is proprietary, the general synthetic strategy can be inferred from the medicinal chemistry literature. A key intermediate in the synthesis is 3-bromo-7-azaindole.[7]

A plausible, high-level retrosynthetic analysis suggests the following key disconnections:

-

Amide Bond Formation: The final step would likely be the coupling of a carboxylic acid precursor with 2,2,2-trifluoroethanamine.

-

SNAr Reaction: The bond between the pyrimidine ring and the amino-butanamide side chain can be formed via a nucleophilic aromatic substitution (SNAr) reaction.

-

Cross-Coupling Reaction: The 7-azaindole core is likely coupled to the pyrimidine ring through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

A forward synthesis would therefore involve the preparation of the chiral amino acid derivative, the substituted pyrimidine, and the 7-azaindole, followed by their sequential coupling.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Janus kinase 3 (JAK3). JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, a process known as the JAK-STAT signaling pathway.[8]

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[8]

JAK3 is unique among the JAK family in that its expression is largely restricted to hematopoietic cells, and it specifically associates with the common gamma chain (γc), a receptor subunit shared by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] These cytokines are critical for the development, proliferation, and function of lymphocytes. By selectively inhibiting JAK3, this compound effectively blocks the signaling of these key cytokines, thereby suppressing the inflammatory and immune responses that drive autoimmune diseases.[2]

JAK3-STAT Signaling Pathway Inhibition by this compound

Quantitative Data

The inhibitory activity of this compound against the JAK family of kinases has been quantified in various assays. The data below summarizes its potency and selectivity.

| Kinase | Ki (nM) | IC50 (nM) - Cellular Assay |

| JAK3 | 2.5[2][3][9] | 50-170[2][3] |

| JAK1 | 11[9] | >1000 |

| JAK2 | 13[9] | >1000 |

| TYK2 | 11[9] | >1000 |

Ki (inhibition constant) values were determined using enzymatic assays. Cellular IC50 values represent the concentration required to inhibit cytokine-stimulated STAT phosphorylation in cells.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol outlines a method to determine the inhibitory activity of this compound against a specific Janus kinase, such as JAK3.[9][10]

Objective: To quantify the potency (Ki or IC50) of this compound against a purified kinase enzyme.

Materials:

-

Recombinant human JAK3 enzyme

-

Poly(E4Y) substrate

-

[γ-³³P]ATP

-

Assay buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

This compound stock solution (10 mM in DMSO)

-

20% Trichloroacetic acid (TCA)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the substrate mixture containing poly(E4Y) and [γ-³³P]ATP to each well.

-

Initiate the kinase reaction by adding the JAK3 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Quench the reaction by adding 20% TCA.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Radiometric Kinase Assay

Cellular STAT Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation by this compound.

Objective: To determine the cellular potency of this compound by measuring its effect on a downstream signaling event.

Materials:

-

A cytokine-responsive cell line (e.g., HT-2 cells for IL-2/JAK3 signaling)

-

Cell culture medium and supplements

-

Recombinant human IL-2

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer

-

Antibodies: anti-phospho-STAT5 and total anti-STAT5

-

Detection reagents (e.g., secondary antibodies conjugated to a fluorescent dye or HRP)

-

Plate reader or Western blot imaging system

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Starve the cells in low-serum medium for 4-6 hours.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of IL-2 for 15-30 minutes.

-

Lyse the cells and collect the cell lysates.

-

Quantify the levels of phosphorylated STAT5 and total STAT5 in the lysates using an immunoassay format such as ELISA or Western blotting.

-

Normalize the phosphorylated STAT5 signal to the total STAT5 signal.

-

Calculate the percent inhibition of STAT5 phosphorylation for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a highly selective JAK3 inhibitor with a well-defined chemical structure and mechanism of action. Its ability to potently and selectively block the signaling of common gamma chain cytokines makes it a valuable tool for research in immunology and a potential therapeutic agent for the treatment of autoimmune disorders. The synthetic pathways and experimental protocols described herein provide a foundation for further investigation and development of this and similar targeted therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4yti - Discovery of VX-509 (this compound): A Potent and Selective Janus kinase (JAK) 3 Inhibitor for the Treatment of Autoimmune Disease - Summary - Protein Data Bank Japan [pdbj.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

Decernotinib: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decernotinib (VX-509) is an orally administered, selective inhibitor of Janus kinase 3 (JAK3).[1] As a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), it represents a class of immunomodulators designed to interfere with specific intracellular signaling pathways that are crucial for the inflammatory cascade.[2][3] this compound was under development for the treatment of autoimmune diseases, most notably rheumatoid arthritis (RA), and progressed to Phase II clinical trials.[2][4] This technical guide provides an in-depth summary of the pharmacokinetic and pharmacodynamic properties of this compound based on publicly available preclinical and clinical data.

Pharmacodynamics: Mechanism of Action and In Vitro Activity

This compound exerts its effect by inhibiting JAK3, a tyrosine kinase predominantly expressed in hematopoietic cells.[5] JAK3 plays a critical role in signal transduction for cytokines that utilize the common gamma (γc) chain receptor subunit.[3] These cytokines, including interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are pivotal for the proliferation, differentiation, and activation of lymphocytes, key mediators in the pathogenesis of rheumatoid arthritis.[3][6] By blocking the ATP-binding pocket of JAK3, this compound interrupts the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, thereby modulating the immune response.[2]

JAK-STAT Signaling Pathway and this compound's Point of Intervention

The binding of a γc-chain cytokine to its receptor leads to the activation of receptor-associated JAK1 and JAK3. These activated kinases then phosphorylate STAT proteins, which in turn dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell function. This compound selectively inhibits JAK3, thus disrupting this signaling cascade.

In Vitro and Preclinical Pharmacodynamic Data

This compound has demonstrated potent and selective inhibition of JAK3 in various assays. In vitro kinase assays have shown a higher affinity for JAK3 compared to other JAK family members.[3] This selectivity is thought to confer a more targeted immunomodulatory effect with a potentially improved safety profile compared to less selective JAK inhibitors.

| Parameter | Value | Assay Type | Reference |

| JAK3 Ki | 2.5 nM | Enzyme Assay | [7] |

| JAK1 Ki | 11 nM | Enzyme Assay | [3] |

| JAK2 Ki | 13 nM | Enzyme Assay | [3] |

| TYK2 Ki | 11 nM | Enzyme Assay | [3] |

| Selectivity (vs JAK1, JAK2, TYK2) | ~4-5 fold | In vitro kinase assays | [3] |

| Selectivity (in cellular assays) | >20 fold | Cell-based assays | [3] |

| T-cell proliferation IC50 | 170 ± 101 nM | IL-2 stimulated | [3] |

| B-cell activity IC50 | 50 nM | CD40L and IL-4 stimulated | [3] |

Table 1: In Vitro and Preclinical Pharmacodynamic Profile of this compound

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans, such as Cmax, Tmax, AUC, half-life, and bioavailability, are not extensively available in the public domain. Preclinical studies in mice indicated low oral bioavailability.[8]

Metabolism and Drug-Drug Interactions

In vitro studies suggested that a major metabolite of this compound is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4).[9] Clinical studies in healthy volunteers confirmed this, showing a significant increase in the exposure of midazolam, a sensitive CYP3A4 substrate, when co-administered with this compound. This indicates a potential for clinically significant drug-drug interactions with medications metabolized by CYP3A4.

| Substrate | Effect of Co-administration with this compound | Implication | Reference |

| Midazolam (CYP3A4 substrate) | 12-fold increase in AUC | Strong CYP3A4 inhibition | |

| Atorvastatin (CYP3A4 substrate) | 2.7-fold increase in AUC | Moderate CYP3A4 inhibition | |

| Methyl-prednisolone (CYP3A4 substrate) | 4.3-fold increase in AUC | Moderate CYP3A4 inhibition | |

| Digoxin (P-gp substrate) | No clinically meaningful effect | No significant P-gp inhibition | |

| Rosuvastatin | No clinically meaningful effect | - | |

| Pravastatin | No clinically meaningful effect | - | |

| Prednisone | No clinically meaningful effect | - |

Table 2: Drug-Drug Interaction Profile of this compound

Clinical Efficacy and Safety in Rheumatoid Arthritis

This compound was evaluated in Phase II clinical trials for the treatment of active rheumatoid arthritis in patients with an inadequate response to conventional therapies.

Clinical Trial Workflow

The Phase II clinical development program for this compound in rheumatoid arthritis involved dose-ranging, randomized, double-blind, placebo-controlled studies to evaluate its efficacy and safety as both monotherapy and in combination with methotrexate.

Phase IIa Monotherapy Study (NCT01052194)

This 12-week, dose-ranging study evaluated this compound monotherapy in 204 patients with active RA who had an inadequate response to one or more DMARDs.

| Treatment Group (twice daily) | ACR20 Response Rate at Week 12 | Change from Baseline in DAS28-CRP at Week 12 | Reference |

| Placebo | 29.3% | - | |

| This compound 25 mg | 39.0% | - | |

| This compound 50 mg | 61.0% | Significant improvement | |

| This compound 100 mg | 65.0% | Significant improvement | |

| This compound 150 mg | 65.9% | Significant improvement | |

| p < 0.01 vs. placebo | |||

| Table 3: Efficacy Results of Phase IIa Monotherapy Trial (NCT01052194) |

Phase IIb Combination Therapy Study (NCT01754935)

This 24-week study assessed the efficacy and safety of this compound in combination with methotrexate in 358 patients with active RA and an inadequate response to methotrexate alone.[6]

| Treatment Group | ACR20 Response Rate at Week 12 | Change from Baseline in DAS28-CRP at Week 12 | Reference |

| Placebo + MTX | 18.3% | - | |

| This compound 100 mg/day + MTX | 46.5% | Significant improvement | |

| This compound 150 mg/day + MTX | 66.7% | Significant improvement | |

| This compound 200 mg/day + MTX | 56.9% | Significant improvement | |

| This compound 100 mg twice daily + MTX | 68.1% | Significant improvement | |

| p < 0.001 vs. placebo + MTX | |||

| Table 4: Efficacy Results of Phase IIb Combination Therapy Trial (NCT01754935) |

Safety and Tolerability

Across the Phase II trials, the most common adverse events associated with this compound included nausea, headache, and infections. Laboratory abnormalities were also observed, including elevations in liver transaminases and lipids (hypercholesterolemia), which are known class effects of JAK inhibitors. Of note, neutropenia and lymphopenia were also reported.[3]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against JAK enzymes was determined using purified recombinant human JAK enzymes. The assays typically involve incubating the enzyme with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation or fluorescence-based detection, to determine the IC50 or Ki value.

Cellular Assays (T-cell and B-cell Proliferation)

Human T-cells, often from peripheral blood mononuclear cells (PBMCs), are stimulated to proliferate using a mitogen like phytohemagglutinin (PHA) or specific cytokines such as IL-2. B-cell proliferation can be induced by stimuli like CD40L and IL-4. This compound at various concentrations is added to the cell cultures, and the degree of proliferation is measured after a set incubation period (e.g., several days) using techniques such as [3H]-thymidine incorporation or dye dilution assays (e.g., CFSE).

Phase II Clinical Trial Methodology (General)

The Phase II studies were randomized, double-blind, placebo-controlled, multicenter trials.[6] Patients with active RA (defined by criteria such as a certain number of tender and swollen joints and elevated inflammatory markers) who had an inadequate response to prior DMARDs were enrolled. After a screening period and washout of prohibited medications, patients were randomized to receive placebo or one of several doses of this compound, either as monotherapy or in combination with a stable dose of methotrexate. The primary efficacy endpoints were typically the proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at week 12. Safety was assessed through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests.

Conclusion

This compound is a potent and selective JAK3 inhibitor that has demonstrated efficacy in improving the signs and symptoms of rheumatoid arthritis in Phase II clinical trials. Its mechanism of action, centered on the inhibition of the γc-chain cytokine signaling pathway, provides a targeted approach to immunomodulation. While the clinical development of this compound appears to have been discontinued, the data gathered from its investigation contribute to the broader understanding of the therapeutic potential and safety considerations of selective JAK3 inhibition. A key consideration from its development is the significant potential for drug-drug interactions via CYP3A4 inhibition. The lack of detailed public information on its human pharmacokinetic profile highlights a data gap in the comprehensive evaluation of this compound.

References

- 1. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A randomized, double-blind, placebo-controlled, twelve-week, dose-ranging study of this compound, an oral selective JAK-3 inhibitor, as monotherapy in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. VX-509 (this compound), an Oral Selective JAK-3 Inhibitor, in Combination With Methotrexate in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Decernotinib's Impact on Cytokine Signaling Pathways: A Technical Guide

Executive Summary: Decernotinib (VX-509) is an orally administered, selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines pivotal to immune cell function.[1][2][3] By targeting JAK3, this compound effectively modulates the immune response, primarily by disrupting the signaling of cytokines that utilize the common gamma chain (γc) receptor subunit. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative inhibitory profile, and its specific effects on cytokine signaling cascades. It includes detailed experimental protocols for assays used to characterize its activity and visual diagrams of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of autoimmune and inflammatory diseases.

The Role of Janus Kinase (JAK) Signaling in Immunity

The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, making it fundamental to hematopoiesis, immune surveillance, and inflammation.[4][5] The pathway consists of four receptor-associated tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins.[1][4] The process is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of associated JAKs.[5] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Upon recruitment, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[4][5] Dysregulation of this pathway is a hallmark of many autoimmune diseases, such as rheumatoid arthritis (RA), making JAKs a key therapeutic target.[4][6]

This compound: A Selective JAK3 Inhibitor

This compound is a second-generation JAK inhibitor, or "jakinib," designed for increased selectivity.[1] Its mechanism of action is the targeted inhibition of JAK3.[1][3] Unlike JAK1, JAK2, and TYK2, which are broadly expressed, JAK3 expression is largely restricted to lymphocytes and associates with the common gamma chain (γc).[1][3] The γc is a shared receptor subunit for a specific family of cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1] These cytokines are crucial for lymphocyte development, activation, and proliferation. By selectively inhibiting JAK3, this compound blocks the signaling of these γc-family cytokines, thereby suppressing lymphocyte function without the broader effects associated with pan-JAK inhibitors.[1] This targeted approach aims to achieve therapeutic efficacy in autoimmune diseases while potentially mitigating side effects linked to the inhibition of other JAKs, such as anemia from JAK2 blockade of erythropoietin signaling.[1]

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of this compound have been quantified through various enzymatic and cellular assays. In vitro kinase assays demonstrate its high affinity for JAK3, while cellular assays confirm its functional inhibition of JAK3-dependent signaling pathways.

Table 1: this compound In Vitro Potency and Selectivity

This table summarizes the inhibitory constant (Ki) and IC50 values of this compound against the four members of the JAK family from enzymatic assays. The data highlight its selectivity for JAK3.

| Target Kinase | Ki (nM) | Selectivity vs. JAK3 | Reference |

| JAK3 | 2.5 ± 0.7 | 1x | [2][3][7] |

| JAK1 | >13 | >4x | [2] |

| JAK2 | >13 | >4x | [2] |

| TYK2 | >13 | >4x | [2] |

Note: In vitro kinase assays show approximately five-fold selectivity for JAK3 over other JAKs.[1][6]

Table 2: this compound Cellular Activity

This table presents the 50% inhibitory concentrations (IC50) from various cell-based assays, reflecting the compound's activity in a more biologically relevant context. Cellular assays have indicated a selectivity of more than 20-fold for JAK3-mediated pathways.[1]

| Assay Description | Cytokine Stimulant | Measured Endpoint | Cellular IC50 (nM) | Reference |

| HT-2 Cell Proliferation | IL-2 | STAT5 Phosphorylation | 50 - 170 | [3][7] |

| Human T-cell Blast Proliferation | IL-2 | Proliferation | 50 - 170 | [2] |

| Human B-cell Proliferation | IL-4 / CD40L | Proliferation | 50 - 170 | [2] |

| TF-1 Cell Proliferation | GM-CSF (JAK2-dependent) | STAT5 Phosphorylation | >10,000 | [8] |

| HeLa Cell Translocation | IFN-α (JAK1/TYK2-dependent) | STAT2 Nuclear Translocation | >10,000 | [8] |

Impact on Specific Cytokine Pathways

This compound's selective inhibition of JAK3 translates into specific effects on distinct cytokine signaling networks.

Inhibition of Common Gamma Chain (γc) Cytokines

The primary therapeutic effect of this compound stems from its potent inhibition of γc cytokine signaling. In a Phase 2a study involving patients with rheumatoid arthritis, transcriptomic analysis of whole-blood samples revealed a decreased expression of genes induced by γc cytokines.[9] This confirms that this compound's clinical efficacy is linked to the suppression of pathways reliant on IL-2, IL-7, IL-15, and other γc cytokines, which are essential for lymphocyte activation and survival.[1][9] The lymphopenia observed as a side effect in clinical trials is consistent with the blockade of IL-7 and IL-15 signaling, which are vital for T-cell homeostasis.[1]

Sparing of Interferon Signaling

A key aspect of this compound's selectivity is its lack of impact on interferon (IFN) signaling. IFN signaling is dependent on JAK1, JAK2, and TYK2, but not JAK3.[9] In the same Phase 2a study, both protein and mRNA levels of interferon-induced genes (e.g., IP10, MIG) were not associated with this compound exposure.[9] This finding provides strong in-vivo evidence that this compound's mechanism of action is consistent with selective JAK3 inhibition, allowing for critical antiviral immune responses mediated by interferons to remain intact.[9]

Potential Off-Target Effects

While highly selective, some clinical observations suggest potential off-target effects at higher doses. The occurrence of neutropenia in some patients is puzzling for a pure JAK3 inhibitor, as myelopoiesis is typically regulated by cytokines like G-CSF that signal through JAK2.[1] This has led to speculation that at higher clinical concentrations, this compound may exert some inhibitory effects on JAK1 or JAK2, potentially affecting signaling from cytokines like IL-6, which can contribute to both RA pathology and neutrophil regulation.[1]

Key Experimental Protocols

The characterization of this compound relies on standardized in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Objective: To determine the Ki or IC50 of this compound against purified recombinant JAK enzyme domains.

-

Materials: Recombinant human JAK1, JAK2, JAK3, TYK2 kinase domains; Poly(E4Y) substrate; 33P-γ-ATP; assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA); this compound.[2]

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the JAK enzyme, the substrate poly(E4Y), and the this compound dilution in the assay buffer.[2]

-

Initiate the kinase reaction by adding 33P-γ-ATP.[2]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Terminate the reaction and transfer the contents onto a filter membrane that captures the phosphorylated substrate.

-

Wash the membrane to remove unincorporated 33P-γ-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using non-linear regression.

-

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation within whole cells, providing a functional readout of pathway inhibition.

-

Objective: To measure this compound's IC50 for inhibiting cytokine-induced STAT phosphorylation in a specific cell line or primary cells.

-

Materials: Human whole blood or relevant cell lines (e.g., HT-2 for IL-2/JAK3, CD4+ lymphocytes for IL-6/JAK1); recombinant human cytokines (e.g., IL-2, IL-6, GM-CSF); this compound; lysis/fixation buffer; permeabilization buffer; fluorescently-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5, anti-pSTAT1).[10][11]

-

Procedure:

-

Pre-incubate whole blood or cell suspensions with serial dilutions of this compound for 30-60 minutes at 37°C.[10]

-

Stimulate the cells by adding a specific cytokine (e.g., IL-2 to assess JAK3/1 signaling) for a short period (e.g., 15-20 minutes) at 37°C.[10]

-

Immediately stop the stimulation and fix the cells by adding a lysis/fixation buffer to preserve the phosphorylation state and lyse red blood cells.[10]

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with a fluorescently-labeled antibody specific to the phosphorylated form of the target STAT protein.

-

Analyze the samples using a flow cytometer to quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

This compound is a potent and selective JAK3 inhibitor that primarily disrupts the signaling of common gamma chain cytokines, which are integral to lymphocyte function. Quantitative data from both enzymatic and cellular assays confirm its selectivity for JAK3 over other JAK family members. This targeted mechanism is further supported by clinical pharmacodynamic data showing suppression of γc-dependent gene expression while sparing interferon signaling pathways. These characteristics make this compound a valuable tool for investigating the role of JAK3 in autoimmune and inflammatory diseases and underscore the therapeutic potential of selective JAK inhibition. The methodologies and data presented in this guide provide a comprehensive framework for researchers working to understand and develop targeted immunomodulatory therapies.

References

- 1. This compound: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ard.bmj.com [ard.bmj.com]

- 10. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]

Decernotinib: An In-Depth Profile of In Vitro Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay profile of Decernotinib (VX-509), a potent and selective Janus kinase 3 (JAK3) inhibitor. This compound has been investigated for its therapeutic potential in autoimmune diseases, and a thorough understanding of its kinase inhibition profile is crucial for researchers in the field. This document details the quantitative inhibition data, experimental methodologies, and the implicated signaling pathways.

Core Data: Kinase Inhibition Profile

This compound exhibits high selectivity for JAK3 over other Janus kinase family members. The in vitro kinase assays have quantified the inhibition constants (Ki) for this compound against JAK1, JAK2, JAK3, and TYK2. This selectivity is a key characteristic of its mechanism of action.

| Kinase | Inhibition Constant (Ki) in nM |

| JAK3 | 2.5 |

| JAK1 | 11 |

| JAK2 | 13 |

| TYK2 | 11 |

Table 1: In vitro kinase inhibition constants (Ki) of this compound against Janus kinases. The data demonstrates that this compound is approximately 4.4-fold more selective for JAK3 than for JAK1 and TYK2, and 5.2-fold more selective than for JAK2.[1][2]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

This compound exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from numerous cytokines and growth factors that play a central role in immune responses and inflammation. By selectively inhibiting JAK3, this compound primarily interferes with signaling from cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This targeted inhibition modulates the activity of immune cells, such as T-cells and B-cells, which are implicated in the pathophysiology of autoimmune diseases.

Caption: JAK-STAT Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols: In Vitro Kinase Assay

The determination of this compound's kinase inhibition profile is primarily achieved through in vitro radiometric kinase assays. The following protocol provides a detailed methodology for assessing the inhibitory activity of compounds against JAK family kinases.

Objective: To quantify the inhibitory potency of this compound against JAK1, JAK2, JAK3, and TYK2 kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Poly(Glu, Tyr) 4:1 as a substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

This compound (test compound)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC₅₀ determination.

-

Reaction Mixture Preparation: For each kinase, prepare a master mix containing the kinase enzyme and the substrate in the kinase reaction buffer.

-

Assay Plate Setup:

-

Add a small volume of the diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.

-

Add the kinase/substrate master mix to each well.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³³P]ATP in the kinase reaction buffer.

-

Add the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Termination of Reaction: Stop the reaction by adding a solution such as 3% phosphoric acid.

-

Separation of Phosphorylated Substrate:

-

Transfer the reaction mixtures to a 96-well filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated substrate, and thus, the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

-

Caption: A generalized workflow for an in vitro radiometric kinase assay.

References

understanding the downstream effects of JAK3 inhibition by Decernotinib

An In-depth Technical Guide to the Downstream Effects of JAK3 Inhibition by Decernotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones. This signaling, primarily through the JAK/STAT pathway, is fundamental to hematopoiesis, immune response, and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells, making it a highly attractive therapeutic target for autoimmune and inflammatory diseases.[1]

This compound (also known as VX-509) is a potent, orally active, and selective inhibitor of JAK3.[2][3][4] Its targeted mechanism of action offers the potential for effective immunomodulation while minimizing the broader systemic effects associated with less selective JAK inhibitors.[5][6] This guide provides a detailed examination of the downstream molecular and cellular consequences of JAK3 inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.

Core Mechanism: The JAK3/STAT Signaling Pathway

JAK3 is uniquely associated with the common gamma chain (γc), an essential subunit for a specific group of cytokine receptors, including those for Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[7][8] These cytokines are critical for the development, proliferation, and function of lymphocytes.

The signaling cascade is initiated when a cytokine binds to its receptor, causing the receptor subunits to dimerize. This brings the associated JAKs into close proximity, allowing them to auto-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in immune cell function.[10][11]

This compound exerts its effect by binding to the ATP-binding site of JAK3, preventing its phosphorylation and activation. This blockade halts the entire downstream signaling cascade before it begins, effectively silencing the cellular response to γc-associated cytokines.

Caption: JAK3 signaling pathway and the inhibitory action of this compound.

Quantitative Data: Selectivity and Potency

The therapeutic efficacy and safety profile of a kinase inhibitor are largely defined by its potency and selectivity. This compound was developed for high selectivity towards JAK3 to modulate immune responses while sparing other JAK-mediated pathways.

| Target Kinase | Ki (nM) | IC50 (nM) - T-cell Proliferation | IC50 (nM) - B-cell Response |

| JAK3 | 2.5[1][2][12] | 140 - 170[1][2] | 50[2] |

| JAK1 | 11[2] | - | - |

| JAK2 | 13[2] | - | - |

| TYK2 | 11[2] | - | - |

| Table 1: In Vitro Potency and Selectivity of this compound. Ki represents the inhibition constant from enzyme assays, while IC50 values are from cellular assays. |

In vitro kinase assays demonstrate that this compound is over 4-fold more selective for JAK3 than for other JAK family members.[12] Cell-based assays suggest this selectivity may be even greater, at over 20-fold.[8]

Downstream Cellular and Physiological Effects

By blocking the JAK3 pathway, this compound leads to several key downstream consequences:

-

Inhibition of STAT Phosphorylation: The most immediate molecular effect is the prevention of STAT phosphorylation. This has been demonstrated in various cell types, blocking the signal transmission to the nucleus.[6][13]

-

Reduced Lymphocyte Proliferation and Function: Since the γc cytokines are essential for the growth and maturation of T-cells, B-cells, and Natural Killer (NK) cells, JAK3 inhibition impairs their function.[14] this compound potently blocks IL-2-stimulated T-cell proliferation and B-cell responses to CD40L and IL-4 stimulation.[2]

-

Modulation of Inflammatory Responses: In preclinical animal models, these cellular effects translate to significant anti-inflammatory activity. In a rat model of collagen-induced arthritis (CIA), this compound treatment resulted in a dose-dependent reduction in ankle swelling and paw weight, along with improved histopathology scores.[1][5] It also reduced the T-cell-mediated inflammatory response in a mouse model of delayed-type hypersensitivity.[1]

Caption: Logical flow from JAK3 inhibition to clinical effects.

Clinical Efficacy in Rheumatoid Arthritis

The downstream effects of this compound have been evaluated in several clinical trials for rheumatoid arthritis (RA), an autoimmune disease where γc cytokines play a significant role.

| Trial (Phase) | Dosage | N | Primary Endpoint | Placebo Response | Drug Response |

| Phase IIa (Monotherapy) | 50 mg BID | 41 | ACR20 at Week 12 | 29.3% | 61.0%[15] |

| 100 mg BID | 40 | ACR20 at Week 12 | 29.3% | 65.0%[15] | |

| 150 mg BID | 41 | ACR20 at Week 12 | 29.3% | 65.9%[15] | |

| Phase IIb (with MTX) | 150 mg QD | 72 | ACR20 at Week 12 | 18.3% | 66.7%[16] |

| 100 mg BID | 72 | ACR20 at Week 12 | 18.3% | 68.1%[16] | |

| Table 2: Summary of Efficacy Data from Phase II Clinical Trials in RA Patients. ACR20 represents a 20% improvement in American College of Rheumatology criteria. BID = twice daily; QD = once daily; MTX = methotrexate. |

These trials demonstrated that this compound significantly improved the signs and symptoms of RA compared to placebo.[15][16] However, development was reportedly discontinued for strategic reasons.

Adverse Effects: The Other Side of Downstream Inhibition

The immunomodulatory effects that provide therapeutic benefit can also lead to adverse events. The inhibition of lymphocyte function, a primary downstream effect, is linked to an increased risk of infections.[8] Common adverse events noted in clinical trials include infections, headache, nausea, and laboratory abnormalities such as elevated liver transaminases, hypercholesterolemia, lymphopenia, and neutropenia.[8][15][16] The observation of neutropenia has raised questions about whether this compound has some off-target effects on JAK1 at clinical doses.[6][8]

Appendix: Key Experimental Protocols

In Vitro Kinase Inhibition Assay (Ki Determination)

-

Objective: To determine the inhibition constant (Ki) of this compound against purified JAK enzymes.

-

Methodology: A standard biochemical kinase assay is performed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific peptide substrate and ATP in a reaction buffer. This compound is added at varying concentrations. The kinase reaction is allowed to proceed for a set time at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method that measures ATP consumption or phosphopeptide generation. Ki values are calculated from the IC50 values determined from the dose-response curves.

Human B-Cell Proliferation Assay (Cellular IC50)

-

Objective: To measure the potency of this compound in inhibiting cytokine-driven B-cell proliferation.

-

Methodology:

-

Cell Preparation: Purified human B-cells are isolated from peripheral blood and resuspended in a complete culture medium.[12]

-

Plating: Cells are plated in 96-well plates at a density of 2 x 10^5 cells per well.[12]

-

Compound Addition: this compound is serially diluted and added to the wells. The plates are pre-incubated for 30 minutes at 37°C.[12]

-

Stimulation: B-cell proliferation is stimulated by adding a combination of 10 ng/mL IL-4 and 1 µg/mL CD40L.[12]

-

Incubation: The plates are incubated for 6 days at 37°C in a humidified CO2 incubator.[12]

-

Readout: Cell proliferation is measured using a standard method, such as quantifying the incorporation of a radioactive tracer (e.g., ³H-thymidine) or using a colorimetric assay (e.g., MTS or WST-1). The IC50 value is determined from the resulting dose-response curve.

-

STAT Phosphorylation Assay (Flow Cytometry)

-

Objective: To directly measure the inhibition of cytokine-induced STAT phosphorylation in whole blood.

-

Methodology:

-

Sample Collection: Fresh human whole blood is collected.

-

Compound Incubation: Aliquots of blood are incubated with varying concentrations of this compound or a vehicle control.

-

Cytokine Stimulation: Samples are stimulated with a specific cytokine (e.g., IL-2 or IL-15 to assess JAK3/JAK1 signaling) to induce STAT phosphorylation.

-

Fixation and Permeabilization: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow intracellular antibody staining.

-

Staining: Cells are stained with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT5) and cell surface markers to identify specific lymphocyte populations (e.g., CD3+ for T-cells).

-

Analysis: The level of pSTAT fluorescence within the target cell population is quantified using a flow cytometer. The IC50 is calculated based on the reduction in the pSTAT signal in the presence of the inhibitor.

-

Caption: Workflow for a cellular proliferation assay.

References

- 1. VX-509 (this compound) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Discovery of VX-509 (this compound): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]